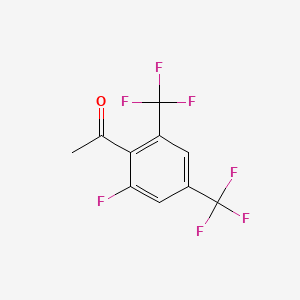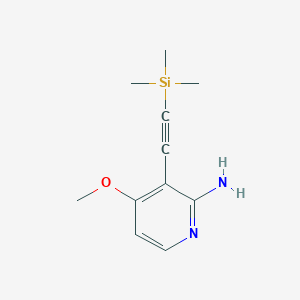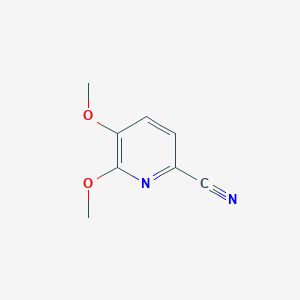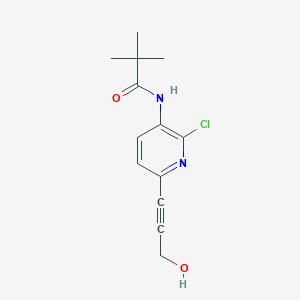
4-Acetoxy-3,5-dimethoxystyrene
概要
説明
4-Acetoxy-3,5-dimethoxystyrene is a chemical compound with the molecular formula C12H14O4 . It is an acetylated derivative of styrene and can be used in the synthesis of phenolic compounds . It is also used for industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 222.24 and an exact mass of 222.08920892 . It has 4 hydrogen bond acceptors and 5 rotatable bonds .科学的研究の応用
Polymer Applications
4-Acetoxy-3,5-dimethoxystyrene, along with its derivatives, has been explored in the field of polymers. For example, a study by Nakamura, Hatakeyama, and Hatakeyama (1986) examined the hydrogen bonding effects in poly(this compound) and its related polymers. They found that the molecular motion related to hydrogen bonding was influenced by the chemical structure of each polymer, showcasing the potential of these materials in advanced polymer applications (Nakamura, T. Hatakeyama, & H. Hatakeyama, 1986).
Synthesis and Characterization
Li Zheng-qing (2007) explored the synthesis and characterization of 3,5-dimethoxystyrene-linked cyclic ketone derivatives. These compounds, derived from 3,5-dimethoxy benzaldehyde, were studied for their structures and reaction conditions, signifying the chemical versatility and potential applications of this compound derivatives (Li Zheng-qing, 2007).
Photoreactions and Photolysis
A novel study on the photolysis of 4-acetoxy-2H-chromene by Climent et al. (1987) revealed a mixture of products, including a cyclobutane dimer with anti head-to-head structure. This study sheds light on the photochemical reactions involving derivatives of this compound, indicating potential applications in photochemistry and material science (Climent et al., 1987).
Anionic Polymerization
Takano et al. (1998) investigated the anionic polymerization of 3,5-dimethoxystyrene and its related derivatives. This study provides insight into the polymerization behaviors of these compounds and their potential as novel functional polymers for various applications (Takano, A. Meguro, T. Kazama, & Y. Isono, 1998).
Polymerization and Grafting
Overberger and Burns (1969) explored the cationic graft copolymerization of polystyrene onto poly-2,6-dimethoxystyrene. Their research into the polymerization and grafting processes of these compounds contributes to our understanding of the chemical properties and potential industrial applications of this compound derivatives (Overberger & C. M. Burns, 1969).
Safety and Hazards
The safety data sheet for 4-Acetoxy-3,5-dimethoxystyrene suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
生化学分析
Biochemical Properties
4-Acetoxy-3,5-dimethoxystyrene plays a significant role in biochemical reactions, particularly in the synthesis of phenolic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can be used as a precursor in the synthesis of polymers and pharmaceuticals . The nature of these interactions often involves the acetylation and methoxylation of the styrene backbone, which can influence the reactivity and stability of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that derivatives of this compound can affect the glass transition temperature and heat capacity of polymers, which in turn can impact cellular processes such as protein folding and enzyme activity . Additionally, its role in the synthesis of phenolic compounds can lead to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, the acetylation of the styrene backbone can inhibit certain enzymes by blocking their active sites, while the methoxylation can enhance the binding affinity of other enzymes . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions (10°C - 25°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its stability can influence its efficacy in biochemical assays and experiments. For example, the degradation of this compound can lead to a decrease in its ability to modulate enzyme activity and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and cellular functions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of phenolic compounds. It interacts with enzymes such as phenolic acid decarboxylase, which catalyzes the decarboxylation of phenolic acids to produce styrene derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its acetylation can serve as a signal for localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification.
特性
IUPAC Name |
(4-ethenyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUNWMOLOQVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679899 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46501-14-8 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) affect its hydrogen bonding compared to poly(4-hydroxystyrene)?
A1: Research indicates that the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) (PHDMS) significantly influences its hydrogen bonding behavior compared to poly(4-hydroxystyrene) (PpHS) []. While both polymers exhibit hydrogen bonding due to the hydroxyl groups, the bound water content, serving as an indicator of hydrogen bonding extent, is higher in PHDMS. This suggests that the two methoxy groups in PHDMS, absent in PpHS, alter the polymer structure and potentially enhance its hydrogen bonding capacity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)




